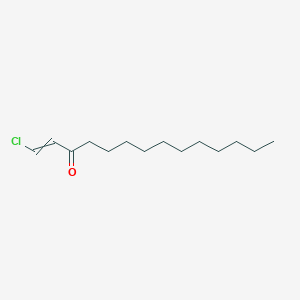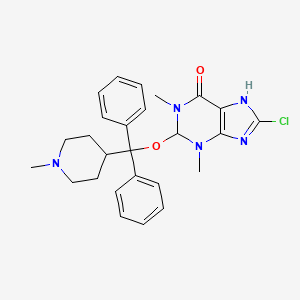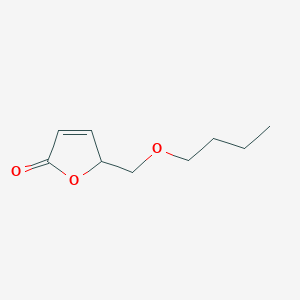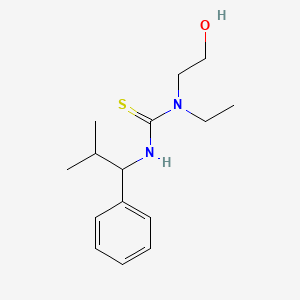
1-Chlorotetradec-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorotetradec-1-en-3-one is an organic compound characterized by a chlorine atom attached to a tetradecene chain with a ketone functional group at the third position. This compound belongs to the class of haloalkenes, which are known for their diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chlorotetradec-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of tetradec-1-en-3-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chlorotetradec-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-chlorotetradec-1-en-3-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted haloalkenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chlorotetradec-1-en-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chlorotetradec-1-en-3-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromotetradec-1-en-3-one: Similar structure but with a bromine atom instead of chlorine.
1-Iodotetradec-1-en-3-one: Contains an iodine atom, leading to different reactivity and applications.
1-Chlorotetradec-1-en-2-one: Chlorine atom at a different position, affecting its chemical properties.
Propriétés
Numéro CAS |
80037-06-5 |
|---|---|
Formule moléculaire |
C14H25ClO |
Poids moléculaire |
244.80 g/mol |
Nom IUPAC |
1-chlorotetradec-1-en-3-one |
InChI |
InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h12-13H,2-11H2,1H3 |
Clé InChI |
SWTXNKYYCBEQLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)








![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
